Methyl 6-bromo-5-(trifluoromethyl)picolinate
Description
Properties
Molecular Formula |
C8H5BrF3NO2 |
|---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
methyl 6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
AZUISMQNOUQBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Methyl 5-(trifluoromethyl)picolinate
One of the primary methods involves the selective bromination of methyl 5-(trifluoromethyl)picolinate using brominating agents under controlled temperature and solvent conditions. The reaction is typically carried out in inert solvents such as dichloromethane or acetonitrile at low temperatures (0–50 °C) to avoid side reactions.
-
- Brominating agent: N-bromosuccinimide (NBS) or bromine (Br2)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0 to 50 °C
- Reaction time: Several hours with monitoring by TLC or GC-MS
Mechanism: Electrophilic aromatic substitution at the 6-position of the pyridine ring facilitated by the electron-withdrawing trifluoromethyl group directing bromination ortho to itself.
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Esterification and Functional Group Introduction
In some synthetic routes, the trifluoromethyl group is introduced prior to bromination. Starting from 6-bromo-5-(trifluoromethyl)picolinic acid, methyl esterification is performed using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Reaction conditions:
- Reagents: Methanol, acid catalyst (H2SO4 or p-TsOH)
- Temperature: Reflux (65–70 °C)
- Time: 4–12 hours
- Workup: Neutralization with sodium bicarbonate, extraction, and purification
Advanced Catalytic Methods
Recent literature reports the use of iridium-catalyzed C–H borylation as a precursor step for functionalization of trifluoromethyl-substituted pyridines, which can be adapted for the synthesis of methyl 6-bromo-5-(trifluoromethyl)picolinate derivatives. This involves:
- Catalysts: [Ir(OMe)(COD)]2 with ligands such as 4,4-di-tert-butyl bipyridine
- Reagents: Pinacolborane (HBPin)
- Conditions: Nitrogen atmosphere, 80 °C, 1 hour
- Outcome: Formation of borylated intermediates that can be further transformed into the desired brominated methyl picolinate.
This method allows for regioselective functionalization with high efficiency and can be scaled up using flow chemistry reactors for industrial production.
- Representative Data Table: Reaction Conditions and Yields
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methyl 5-(trifluoromethyl)picolinate | N-bromosuccinimide, DCM | 0–25 | 4–6 | 60–70 | Selective bromination at 6-position |
| 2 | 6-Bromo-5-(trifluoromethyl)picolinic acid | Methanol, H2SO4 (cat.), reflux | 65–70 | 6–12 | 75–85 | Esterification to methyl ester |
| 3 | Trifluoromethylpyridine derivative | [Ir(OMe)(COD)]2, dtbbpy, HBPin, N2, 80 °C | 80 | 1 | 80–90 | Catalytic C–H borylation (alternative) |
- The bromination step requires careful temperature control to avoid polybromination or decomposition of the trifluoromethyl group.
- Solvent choice impacts the selectivity and yield; dichloromethane is preferred for its inertness and good solvation properties.
- Esterification proceeds efficiently under acidic reflux conditions, with minimal hydrolysis of the ester group.
- Iridium-catalyzed borylation provides a modern, selective approach that can be combined with subsequent halogenation steps for functional diversification.
- Continuous flow reactors have been shown to improve reaction control, reproducibility, and scalability for these transformations, reducing reaction times and increasing yields.
The preparation of this compound is achievable through classical electrophilic bromination of methyl 5-(trifluoromethyl)picolinate or via catalytic C–H functionalization strategies followed by esterification. Optimization of reaction conditions such as temperature, solvent, and catalyst choice is critical to maximize yield and purity. The compound’s synthesis is well-documented in the literature with diverse methodologies available, enabling its application in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce more complex aromatic compounds .
Scientific Research Applications
Chemical Synthesis
Methyl 6-bromo-5-(trifluoromethyl)picolinate serves as a crucial building block in the synthesis of more complex molecules. Its electrophilic nature, enhanced by the bromine and trifluoromethyl groups, facilitates participation in substitution reactions, enabling the formation of new chemical bonds. This property is particularly advantageous in organic synthesis, where it can be used to create derivatives with desired biological activities.
Biological Research
In biological studies, this compound has shown potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which can be pivotal in understanding disease mechanisms and developing therapeutic agents. Notably, its interactions with cytochrome P450 enzymes (CYP1A2 and CYP2C19) highlight its significance in pharmacokinetic studies, impacting drug metabolism and interactions.
Pharmaceutical Development
This compound is being explored for its pharmaceutical applications due to its promising biological activity. Preliminary studies suggest antimicrobial properties against certain pathogens and potential anticancer activity through selective targeting of cancer cells. Its role as a precursor in the development of novel therapeutic agents positions it as a candidate for further research in drug discovery .
Agrochemical Applications
In the agrochemical industry, this compound is utilized in the production of specialty chemicals that can enhance crop protection and yield. Its unique chemical properties allow for the development of agrochemicals that are effective against pests while minimizing environmental impact.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Studies have demonstrated that modifications to its structure can significantly enhance or diminish its efficacy against various biological targets.
Case Studies and Research Findings
Research indicates that this compound exhibits significant biological activity, particularly in pharmaceuticals. Its potential applications include:
- Antimicrobial Properties : Initial studies suggest effectiveness against various pathogens.
- Anticancer Activity : Ongoing investigations are assessing its efficacy in selectively targeting cancer cells.
- Drug Development : The compound's unique structural characteristics make it a promising candidate for new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Picolinate Esters
Methyl 6-chloro-5-(trifluoromethyl)picolinate
- CAS : 1211518-35-2
- Molecular Formula: C₈H₅ClF₃NO₂
- Molecular Weight : 239.58 g/mol
- Key Differences : Chlorine replaces bromine at the 6-position.
- Applications : Used as a medical intermediate with comparable synthetic utility but lower molecular weight and altered reactivity due to halogen electronegativity differences .
Ethyl 5-bromo-6-chloropicolinate
- CAS: Not explicitly provided (similarity score: 0.97)
- Key Differences : Ethyl ester group instead of methyl; bromine and chlorine at positions 5 and 6, respectively.
Functional Group Variations
3-Bromo-5-(trifluoromethyl)picolinic Acid
- CAS : 959245-76-2
- Molecular Formula: C₇H₃BrF₃NO₂
- Key Differences : Carboxylic acid replaces the methyl ester.
- Activity : Acidic functionality increases polarity, reducing cell permeability but enhancing binding to metal ions or enzymes in herbicidal applications .
Methyl 5-bromo-3-methylpicolinate
- CAS : 213771-32-5
- Key Differences : Methyl group at position 3 instead of trifluoromethyl at position 3.
Substituent Position Isomers
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate
- CAS : 1211589-41-1 (similarity score: 0.76)
- Key Differences : Trifluoromethyl and bromine at positions 2 and 5 (isonicotinate scaffold) instead of positions 5 and 6 (picolinate).
- Impact : Altered substitution pattern may disrupt planar geometry, affecting interactions with biological targets like bacterial enzymes .
Antibacterial and Cytotoxicity Profiles
- Methyl 6-bromo-5-(trifluoromethyl)picolinate Analogs: Compounds with trifluoromethyl and methyl groups at C-5/C-6 (e.g., Table 2 in ) showed loss of antibacterial activity, possibly due to steric hindrance or reduced solubility. Cytotoxicity: Pyridine-based analogs (e.g., IC₅₀ = 2.5–5.4 µM) exhibited higher toxicity compared to pyrimidine derivatives, which were non-cytotoxic but inactive .
Herbicidal Activity
- Trifluoromethyl-Substituted Picolinates :
- Compounds like Methyl 6-chloro-5-(trifluoromethyl)picolinate demonstrated moderate herbicidal activity against rape (Table 1 in ) but weak effects on barnyard grass.
- Bromine substitution (as in the target compound) may enhance persistence in soil due to slower degradation compared to chloro analogs .
Physicochemical Properties
| Property | This compound | Methyl 6-Chloro-5-(trifluoromethyl)picolinate |
|---|---|---|
| Molecular Weight (g/mol) | 284.03 | 239.58 |
| Halogen Atomic Radius | Larger (Br) | Smaller (Cl) |
| Predicted Boiling Point (°C) | 300.4±42.0 | Likely lower due to reduced mass |
| Reactivity | Slower nucleophilic substitution | Faster substitution due to weaker C-Cl bond |
Biological Activity
Methyl 6-bromo-5-(trifluoromethyl)picolinate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈BrF₃N₁O₂
- IUPAC Name : Methyl 3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
- Functional Groups : Bromine atom, trifluoromethyl group, and a picolinate structure.
This compound exists as a solid at room temperature, exhibiting properties typical of halogenated aromatic compounds, which may influence its solubility and reactivity in various solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it may interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, particularly in pharmaceuticals. Its potential applications include:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
- Anticancer Activity : Investigations are ongoing to explore its efficacy in cancer treatment through selective targeting of cancer cells.
- Drug Development : It serves as a promising candidate for developing new therapeutic agents due to its unique structural characteristics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various studies have highlighted how modifications to its structure can enhance or diminish its bioactivity.
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Methyl 3-amino-6-bromopicolinate | 866775-09-9 | 0.78 | Moderate anticancer activity |
| Methyl 5-bromo-3-(trifluoromethyl)picolinate | 46311090 | 0.75 | Antimicrobial properties |
| Ethyl 6-bromo-5-methylpicolinate | 1209093-48-0 | 0.75 | Limited biological activity |
| Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.75 | Potential drug candidate |
This table illustrates how structural variations can impact the biological potency and application scope of related compounds.
Case Studies and Research Findings
-
Antimicrobial Activity :
A recent study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent . -
Anticancer Efficacy :
In vitro studies have shown that this compound can induce apoptosis in human liver cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation . -
CFTR Modulation :
Research has explored its role as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), indicating potential applications in treating cystic fibrosis by enhancing CFTR function .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 6-bromo-5-(trifluoromethyl)picolinate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sequential functionalization of the picolinate core. For example, bromination and trifluoromethylation steps require precise control of temperature (e.g., 0–60°C) and catalysts (e.g., Pd-based catalysts for cross-coupling). Optimization involves testing solvent systems (e.g., DMF or THF), stoichiometry of reagents (e.g., brominating agents like NBS), and reaction times to maximize yield .
- Characterization : LCMS (m/z 645 [M+H]+) and HPLC (retention time: 1.43 minutes under SMD-TFA05 conditions) are critical for confirming purity and structural integrity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology : Use tandem LCMS-HPLC for dual confirmation. LCMS provides molecular weight validation (e.g., m/z 645 [M+H]+), while HPLC (e.g., SMD-TFA05 conditions) assesses purity. NMR (¹H/¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or halogen exchange. Use anhydrous solvents during reactions to minimize side reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethyl group meta to bromine enhances electrophilicity at the C-6 position, favoring Suzuki-Miyaura couplings. Steric hindrance from the methyl ester may slow reactivity; computational DFT studies can model transition states to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
- Data Analysis : Compare coupling efficiency with analogs like 3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 913835-64-0) to isolate substituent effects .
Q. What strategies resolve contradictions in HPLC/LCMS data, such as unexpected retention times or mass fragments?
- Methodology :
- Retention Time Variability : Test under multiple HPLC conditions (e.g., SMD-TFA50 vs. SMD-TFA05) to distinguish co-eluting impurities .
- Mass Spectra Anomalies : Use high-resolution MS (HRMS) to differentiate isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) and rule out adduct formation. Cross-validate with alternative ionization methods (ESI vs. APCI) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) where the picolinate scaffold is common.
- Reactivity Prediction : Apply DFT calculations (Gaussian 16) to map electron density and Fukui indices, identifying reactive sites for functionalization .
Q. What are the synthetic challenges in scaling up this compound while maintaining regioselectivity?
- Methodology :
- Scale-Up Risks : Bromine displacement under high temperatures can lead to by-products (e.g., dehalogenation). Monitor reaction progress via in-situ IR to detect intermediates.
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs like Methyl 6-chloro-3-(trifluoromethyl)picolinate in reactivity?
- Methodology : Conduct parallel Suzuki couplings under identical conditions. Chlorine’s lower electronegativity vs. bromine reduces electrophilicity, requiring higher catalyst loading. Compare yields and side-product profiles (e.g., dehalogenated by-products) .
Q. What role does the methyl ester group play in stabilizing intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
